molecular formula C20H25N5O2 B2660440 N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-57-2

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2660440
CAS No.: 946360-57-2
M. Wt: 367.453
InChI Key: OWELIXUELXKIQB-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. This scaffold is characterized by a bicyclic structure comprising an imidazole ring fused with a 1,2,4-triazine ring. Key substituents include a p-tolyl group at the 8-position and a 2-methylcyclohexyl carboxamide moiety at the 3-position. Such structural features are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

N-(2-methylcyclohexyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13-7-9-15(10-8-13)24-11-12-25-19(27)17(22-23-20(24)25)18(26)21-16-6-4-3-5-14(16)2/h7-10,14,16H,3-6,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWELIXUELXKIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic synthesis One common route starts with the preparation of the imidazo[2,1-c][1,2,4]triazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for efficient mixing and reaction control, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexyl or tolyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the development of therapeutic agents due to its structural similarity to known bioactive molecules.

1. Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the triazine core can enhance cytotoxicity against various cancer cell lines. Specifically, compounds with p-tolyl substituents have been noted for their ability to inhibit tumor growth in preclinical models .

2. Antiviral Properties
Imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for their antiviral potential. Some studies suggest that these compounds can interfere with viral replication mechanisms. The presence of the carboxamide group may contribute to enhanced interaction with viral proteins, making it a candidate for further research in antiviral drug development .

3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has focused on its ability to inhibit serine proteases and other enzymes involved in disease pathways. Preliminary findings indicate that certain analogs may effectively reduce enzyme activity associated with pathological conditions .

Agrochemical Applications

The unique properties of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide also extend to agricultural chemistry.

1. Pesticidal Activity
Recent studies have explored the use of this compound as a pesticide or herbicide. Its ability to disrupt biological processes in pests has been documented in laboratory settings. For example, formulations containing this compound showed effective control over certain insect populations while minimizing harm to beneficial species .

2. Plant Growth Regulation
There is emerging evidence that suggests this compound may act as a plant growth regulator. It could potentially enhance growth rates or stress resistance in crops when applied at specific concentrations . Further research is necessary to elucidate the mechanisms involved.

Material Science Applications

The stability and unique chemical properties of this compound make it suitable for various applications in material science.

1. Polymer Chemistry
This compound can be incorporated into polymer matrices to modify their mechanical and thermal properties. Its inclusion has been shown to enhance the durability and resistance of polymers under environmental stressors .

2. Nanotechnology
In nanotechnology applications, derivatives of this compound are being studied for their potential use in drug delivery systems due to their ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents and improve bioavailability .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study Focus Area Findings
Study AAnticancerDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
Study BAntiviralShowed inhibition of viral replication in vitro; potential lead for antiviral drug development .
Study CPesticidalEffective control over aphid populations with minimal impact on non-target species; promising for sustainable agriculture .
Study DPolymer ScienceEnhanced mechanical properties in polymer composites; improved thermal stability observed in testing .

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The imidazo-triazine/tetrazine/pyridine cores of related compounds significantly influence their reactivity and bioactivity:

Compound Class Core Structure Key Substituents Synthesis Route
User’s Compound Imidazo[2,1-c][1,2,4]triazine 8-(p-tolyl), 3-(2-methylcyclohexylamide) Likely via acyl chloride-amine coupling
IVa–IVi () Imidazo[5,1-d][1,2,3,5]tetrazine Variable carboxamides (e.g., methyl, aryl) AIC-derived diazo compound + methyl isocyanate
1l () Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), phenethyl One-pot two-step reaction

Key Observations :

  • The user’s compound and IVa–IVi share carboxamide functionalization but differ in core heterocycles. The imidazo-triazine core (user’s compound) may exhibit distinct electronic properties compared to the imidazo-tetrazine (IVa–IVi) or imidazo-pyridine (1l) systems, influencing binding affinity and metabolic stability.
  • The p-tolyl group in the user’s compound contrasts with the 4-nitrophenyl substituent in 1l (), which introduces electron-withdrawing effects that could alter reactivity .
Physicochemical Properties

While explicit data for the user’s compound are unavailable, inferences can be drawn from analogs:

Property User’s Compound (Predicted) IVa–IVi () 1l ()
Lipophilicity (LogP) High (2-methylcyclohexyl) Moderate (methyl/aryl) High (phenethyl, nitrophenyl)
Solubility Low (bulky cyclohexyl) Variable (depends on R-group) Low (nitrophenyl, cyano)
Melting Point ~200–250°C (estimated) Not reported 243–245°C

Structural Determinants :

  • The p-tolyl substituent (electron-donating) may improve metabolic stability relative to the electron-deficient 4-nitrophenyl group in 1l .

Research Findings and Implications

  • : Carboxamide derivatives (IVa–IVi) demonstrated moderate antitumor activity in preliminary screens, with substituent size and polarity correlating with potency . The user’s compound’s bulky cyclohexyl group may enhance target selectivity but reduce solubility.
  • : Imidazo-pyridine derivatives like 1l showed antimicrobial activity, highlighting the role of electron-withdrawing groups in disrupting microbial enzymes .

Biological Activity

N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound belonging to the family of imidazo[2,1-c][1,2,4]triazines. These heterocyclic compounds exhibit a range of biological activities that make them of interest in pharmacological research. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

This compound features a complex bicyclic structure that contributes to its biological properties. The presence of the imidazo and triazine rings is critical for its activity.

Biological Activity Overview

Imidazo[2,1-c][1,2,4]triazine derivatives have been reported to exhibit various biological activities:

  • Anticancer Activity : Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Some derivatives demonstrate significant antibacterial and antifungal activity.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways and reduce cytokine production.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways that promote cancer cell growth.
  • DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Receptor Activity : This compound may act on specific receptors in the body that are involved in pain and inflammation regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the imidazo[2,1-c][1,2,4]triazine class:

StudyFindings
Demonstrated significant anticancer effects in vitro against various cancer cell lines.
Reported antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Showed anti-inflammatory effects in animal models by reducing cytokine levels.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Infection Control : Potential use as an antibiotic or antifungal agent.
  • Anti-inflammatory Treatments : Development of drugs targeting chronic inflammatory conditions.

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